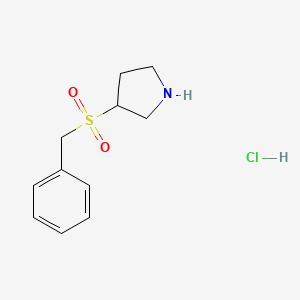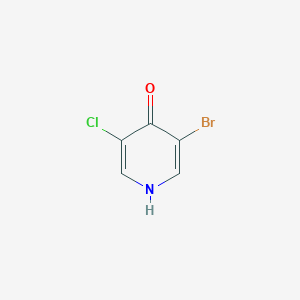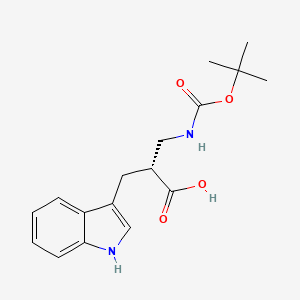
3-Benzylsulfonylpyrrolidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Discovery and Optimization of Dual Inhibitors
In the realm of medicinal chemistry, particularly in the search for potent anticancer agents, "3-Benzylsulfonylpyrrolidine hydrochloride" may serve as a key intermediate in the synthesis of compounds targeting key enzymes and pathways. For example, a study on the discovery and optimization of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the synthesis of molecules exhibiting potent enzyme and cell activity, emphasizing the role of sulfonamide derivatives in achieving low clearance and high oral bioavailability, along with significant tumor growth inhibition in various cancer models (D'angelo et al., 2011).
Studies on Sulfonate Ester Hydrolysis
Another aspect of research where "3-Benzylsulfonylpyrrolidine hydrochloride" could be relevant is in the study of sulfonate ester hydrolysis, examining the reaction mechanisms and interpreting experimental and theoretical data. Such studies provide insights into the chemical behavior of sulfonate derivatives under various conditions, potentially informing the development of novel synthetic methodologies or the optimization of existing ones (Duarte et al., 2013).
Cytotoxic Compounds and Molecular Modeling
Research has also focused on the synthesis and evaluation of cytotoxic compounds, such as 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs, demonstrating selective toxicity for malignant cells. Such studies often utilize molecular modeling to understand the structural basis of cytotoxicity, indicating the potential application of "3-Benzylsulfonylpyrrolidine hydrochloride" in generating derivatives with enhanced anticancer properties (Pati et al., 2008).
Synthesis and Pro-apoptotic Effects
Moreover, the synthesis and investigation of new sulfonamide derivatives activating specific signaling pathways in cancer cells underscore the role of such compounds in inducing apoptosis. This area of research is crucial for developing targeted therapies that can selectively kill cancer cells without harming normal tissues, potentially involving "3-Benzylsulfonylpyrrolidine hydrochloride" as a precursor or scaffold (Cumaoğlu et al., 2015).
Antimicrobial Activity
Finally, studies on the synthesis and antimicrobial activity of new derivatives underscore the broad spectrum of biological activities exhibited by compounds derived from or related to "3-Benzylsulfonylpyrrolidine hydrochloride". These findings highlight the potential for such compounds to serve as the basis for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Naganagowda & Petsom, 2011).
Eigenschaften
IUPAC Name |
3-benzylsulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14,11-6-7-12-8-11)9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCBVBMHGJZVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylsulfonylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)
![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)





